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Compound of Interest

Compound Name:
3-Bromoimidazo[1,5-a]pyridine-1-

carboxylic acid

Cat. No.: B1440626 Get Quote

An In-depth Technical Guide to 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid: A

Heterocyclic Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 3-
Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a heterocyclic compound of significant

interest to medicinal chemists and drug development professionals. Imidazopyridine derivatives

are privileged scaffolds in pharmaceutical research, and this particular molecule offers

strategically placed functional groups—a bromine atom and a carboxylic acid—for library

development and targeted therapeutic design. This guide details the compound's chemical

identity, physicochemical properties, a proposed synthetic pathway, its analytical profile, and its

potential applications as a key building block in the discovery of novel enzyme inhibitors and

other therapeutics.

Chemical Identity and Physicochemical Properties
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a bicyclic heteroaromatic compound.

The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,5-a]pyridine core, a

structure known for its versatile biological activities. The strategic placement of a bromine atom

at the 3-position and a carboxylic acid at the 1-position provides orthogonal handles for further

chemical modification, making it a valuable intermediate in synthetic chemistry.
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The fundamental properties and identifiers of the title compound are summarized below,

providing a clear reference for procurement, registration, and computational analysis.

Identifier Value Source(s)

IUPAC Name
3-bromoimidazo[1,5-a]pyridine-

1-carboxylic acid
[1][2]

CAS Number 1119512-48-9 [1][2][3][4]

Molecular Formula C₈H₅BrN₂O₂ [1][2][5][6]

Molecular Weight 241.04 g/mol [1][2][3]

Canonical SMILES
C1=CC2=C(N=C(N2C=C1)Br)

C(=O)O
[1][6]

InChI Key
VPWMZWDPDKBVGR-

UHFFFAOYSA-N
[1][6]

Purity (Typical) ≥95% [1][2]

Structural Representation
The structural formula and atom numbering of the imidazo[1,5-a]pyridine core are critical for

understanding its reactivity and for interpreting spectroscopic data.

Caption: Chemical structure of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.

Synthesis and Purification
While specific, peer-reviewed synthesis protocols for this exact molecule are not widely

published, a plausible and efficient synthetic route can be designed based on established

methodologies for constructing the imidazo[1,5-a]pyridine scaffold. The core strategy involves

the cyclization of a functionalized 2-aminopyridine derivative.

Retrosynthetic Analysis and Strategy
The synthesis can be logically approached by disconnecting the imidazole ring. A common

method for forming this ring system is the reaction of a 2-(aminomethyl)pyridine with a glyoxal
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derivative or a similar two-carbon electrophile. To install the bromine at the 3-position and the

carboxyl group at the 1-position, a suitable brominated electrophile is required.

The causality for this choice is rooted in efficiency; building the core and functionalizing it later

often leads to issues with regioselectivity and requires additional protection/deprotection steps.

Incorporating the desired functionalities into the building blocks from the outset streamlines the

process.

Proposed Experimental Protocol
This protocol is a representative example based on analogous chemical transformations.

Researchers should perform their own optimization.

Step 1: Synthesis of Ethyl 2-bromo-3,3-diethoxypropanoate (Precursor)

To a stirred solution of ethyl 3,3-diethoxypropanoate in carbon tetrachloride, add N-

bromosuccinimide (NBS) in portions.

Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

Heat the reaction mixture to reflux and monitor by TLC or GC-MS for the consumption of the

starting material.

Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate

under reduced pressure. The crude product is often used directly in the next step.

Step 2: Cyclocondensation to form the Imidazo[1,5-a]pyridine Core

Dissolve 2-aminopyridine in a suitable solvent like ethanol or DMF.

Add the crude ethyl 2-bromo-3,3-diethoxypropanoate from the previous step.

Heat the reaction mixture to reflux for several hours. The reaction involves an initial alkylation

followed by an acid-catalyzed cyclization and aromatization.

Monitor the reaction progress by LC-MS.
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Once the reaction is complete, cool to room temperature and pour into water. Extract the

product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

Step 3: Saponification to the Carboxylic Acid

Dissolve the crude ester from Step 2 in a mixture of THF and water.

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-

MS).

Acidify the reaction mixture carefully with 1M HCl to a pH of ~3-4, which will precipitate the

carboxylic acid product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-
Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.

Purification and Characterization Workflow
A self-validating protocol ensures the final compound's identity and purity. The following

workflow is standard in synthetic organic chemistry.

Synthesis Purification

Characterization

Crude Reaction Mixture Aqueous Workup
& Extraction

Quench Column Chromatography
(Silica Gel)

Isolate RecrystallizationFine Purity

TLC Analysis

LC-MS

NMR (¹H, ¹³C)

Pure Compound
(>95%)
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Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Profile
Definitive characterization relies on a combination of spectroscopic techniques. While

experimental data for this specific molecule is not publicly cataloged, a profile can be predicted

based on its structure.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Predicted collision cross-section (CCS) values provide an additional layer of identification in ion

mobility-mass spectrometry.[6]

Adduct Formula Predicted m/z

[M+H]⁺ C₈H₆BrN₂O₂⁺ 240.96073

[M+Na]⁺ C₈H₅BrN₂NaO₂⁺ 262.94267

[M-H]⁻ C₈H₄BrN₂O₂⁻ 238.94617

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons

on the pyridine and imidazole rings. The protons on the six-membered ring should appear as

a complex multiplet system. The proton of the carboxylic acid will likely appear as a broad

singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon (C=O)

will be the most downfield signal (~160-170 ppm). The carbon atom attached to the bromine

(C3) will be shifted upfield relative to its non-brominated analog due to the heavy atom effect.

Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for its functional groups. Key

expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a
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sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region

(~1400-1600 cm⁻¹), and a C-Br stretch in the fingerprint region (~500-650 cm⁻¹).

Applications in Medicinal Chemistry and Drug
Discovery
The true value of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid lies in its potential as a

versatile scaffold for creating libraries of drug candidates. The pyridine carboxylic acid motif is

found in numerous FDA-approved drugs for a wide range of diseases.[7][8]

The Imidazo[1,5-a]pyridine Scaffold
This fused heterocyclic system is considered a "privileged" structure in medicinal chemistry. Its

rigid framework is ideal for presenting substituents in a well-defined three-dimensional space,

facilitating strong binding interactions with biological targets like enzymes and receptors.

Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enhancing aqueous

solubility and target engagement.[8][9]

Role as a Synthetic Building Block
The two functional groups on the molecule are chemically orthogonal, allowing for selective

modification:

Carboxylic Acid (Position 1): This group is ideal for forming amide bonds. It can be coupled

with a diverse range of amines to explore the "R-group" space around the molecule, a

cornerstone of structure-activity relationship (SAR) studies.

Bromine Atom (Position 3): This serves as a versatile handle for transition metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the

introduction of various aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's

steric and electronic properties.

Conceptual Drug Discovery Workflow
The molecule is an ideal starting point for a fragment-based or lead optimization campaign

targeting enzyme inhibitors.
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Caption: Drug discovery workflow using the title compound as a core scaffold.
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Conclusion
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is more than just a chemical compound; it

is a strategically designed tool for innovation in drug discovery. Its stable heterocyclic core,

combined with orthogonally reactive functional groups, provides researchers with an excellent

platform for the rapid synthesis of diverse molecular libraries. Its potential to serve as a

precursor for potent and selective enzyme inhibitors makes it a high-value asset for academic

and industrial laboratories focused on developing next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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